molecular formula C8H15NO4 B1673712 (S)-2-Aminooctanedioic acid CAS No. 4254-88-0

(S)-2-Aminooctanedioic acid

Cat. No. B1673712
CAS RN: 4254-88-0
M. Wt: 189.21 g/mol
InChI Key: YOFPFYYTUIARDI-LURJTMIESA-N
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Description

Molecular Structure Analysis

This involves examining the compound’s molecular structure, including its atomic arrangement and bonding .


Chemical Reactions Analysis

This involves detailing the chemical reactions the compound undergoes, including its reactivity and the products formed .


Physical And Chemical Properties Analysis

This involves detailing the compound’s physical properties (such as melting point, boiling point, solubility) and chemical properties (such as acidity, basicity, reactivity) .

Scientific Research Applications

Biocatalysis and Chemical Synthesis

  • Stereoselective Synthesis : A study demonstrated the stereoselective synthesis of amino acids using a biocatalytic approach. This process involved coupling an aldol reaction with stereoselective transamination, highlighting the potential of (S)-2-Aminooctanedioic acid in stereoselective synthesis (Hernández et al., 2017).

Pharmaceutical Applications

  • Inhibition of Prostate Specific Membrane Antigen (PSMA) : Research has explored derivatives of (S)-2-Aminooctanedioic acid as inhibitors of PSMA, which is overexpressed in prostate cancer tumors and metastases. This application is significant for the development of cancer therapeutics and diagnostics (El-Zaria et al., 2014).

Material Science

  • Metal-Organic Coordination Polymers : Amino acid derivatives, including (S)-2-Aminooctanedioic acid, have been used as effective bridging ligands in the synthesis of homochiral coordination networks. These materials have potential applications in catalysis, magnetism, and photoluminescence (Yang et al., 2011).

Biochemistry and Microbiology

  • Antibacterial Activity and Biofilm Inhibition : Studies have investigated the effect of amino acids, including (S)-2-Aminooctanedioic acid, on bacterial biofilms. These amino acids can enhance the antibacterial activity of other compounds, such as nisin, against cariogenic bacteria like Streptococcus mutans (Tong et al., 2014).

Analytical Chemistry

  • Capillary Zone Electrophoresis : The compound has been studied in the context of capillary zone electrophoresis for the analysis of amino acids. This technique is important for separating and analyzing small chemical compounds in biological chemistry (Kuhr & Yeung, 1988).

Safety And Hazards

This involves detailing the safety precautions that should be taken when handling the compound, as well as the hazards associated with the compound .

Future Directions

This involves discussing potential future research directions or applications for the compound .

properties

IUPAC Name

(2S)-2-aminooctanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4/c9-6(8(12)13)4-2-1-3-5-7(10)11/h6H,1-5,9H2,(H,10,11)(H,12,13)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOFPFYYTUIARDI-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(C(=O)O)N)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC[C@@H](C(=O)O)N)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90195333
Record name L-2-Aminosuberic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90195333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Aminooctanedioic acid

CAS RN

4254-88-0
Record name (2S)-2-Aminooctanedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4254-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-2-Aminosuberic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004254880
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-2-Aminosuberic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90195333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-aminooctanedioic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.029
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name .ALPHA.-AMINOSUBERIC ACID, L-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B347Q73CGH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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